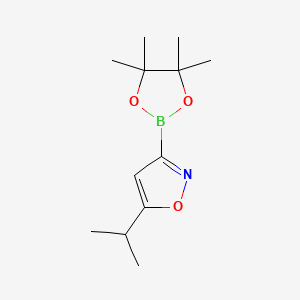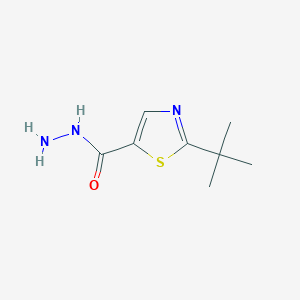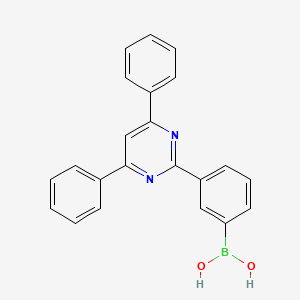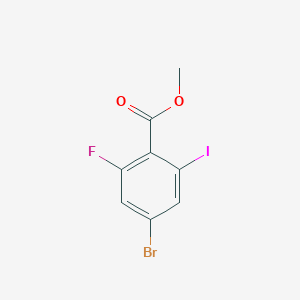
Methyl 4-bromo-2-fluoro-6-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Bromination: Introduction of a bromine atom at the 4-position of the benzene ring.
Fluorination: Introduction of a fluorine atom at the 2-position.
Iodination: Introduction of an iodine atom at the 6-position.
Each halogenation step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Fluorination may involve the use of fluorine gas (F2) or other fluorinating agents under controlled conditions. Iodination can be performed using iodine (I2) and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-iodobenzoate: Similar structure but lacks bromine and fluorine atoms.
Methyl 2-bromo-4-fluoro-6-iodobenzoate: Similar structure with different positions of halogen atoms.
Methyl 4-bromo-2-fluorobenzoate: Lacks the iodine atom.
Uniqueness: Methyl 4-bromo-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, providing distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H5BrFIO2 |
|---|---|
Poids moléculaire |
358.93 g/mol |
Nom IUPAC |
methyl 4-bromo-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
Clé InChI |
CAYGCAXDBJTWQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1I)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

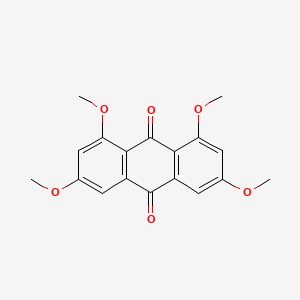
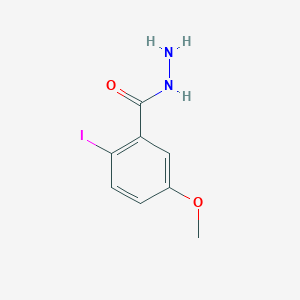
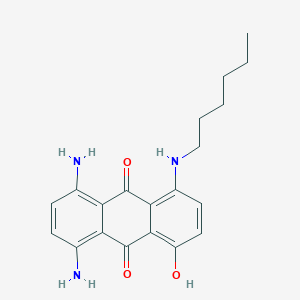

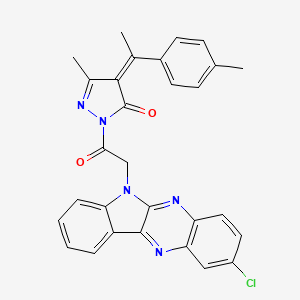
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)

![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
